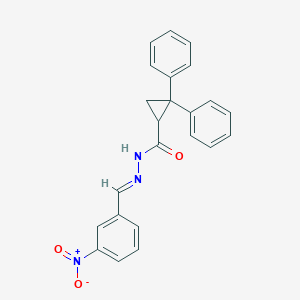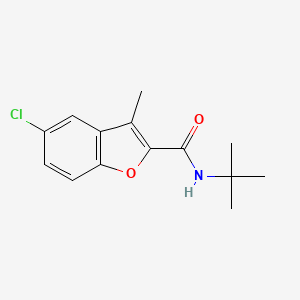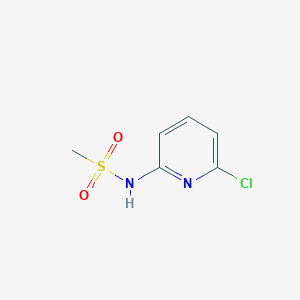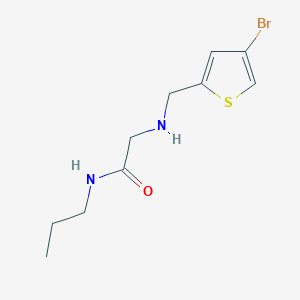
2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide is an organic compound that features a bromothiophene moiety linked to an amino group and a propylacetamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.
Formation of Amino Intermediate: The 4-bromothiophene is then reacted with an appropriate amine, such as methylamine, under controlled conditions to form the intermediate 4-bromothiophen-2-ylmethylamine.
Acylation: The intermediate is then acylated with propylacetyl chloride in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and conductive polymers.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It may inhibit key pathways such as DNA synthesis or protein synthesis in target cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(((4-Bromophenyl)methyl)amino)-N-propylacetamide
- 2-(((4-Chlorothiophen-2-yl)methyl)amino)-N-propylacetamide
Uniqueness
2-(((4-Bromothiophen-2-yl)methyl)amino)-N-propylacetamide is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties that can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H15BrN2OS |
|---|---|
Molecular Weight |
291.21 g/mol |
IUPAC Name |
2-[(4-bromothiophen-2-yl)methylamino]-N-propylacetamide |
InChI |
InChI=1S/C10H15BrN2OS/c1-2-3-13-10(14)6-12-5-9-4-8(11)7-15-9/h4,7,12H,2-3,5-6H2,1H3,(H,13,14) |
InChI Key |
HCXQDHVBOOVXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CNCC1=CC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


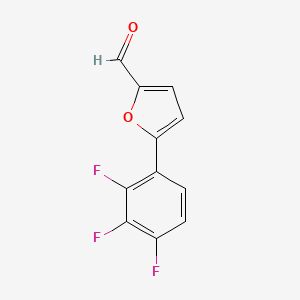
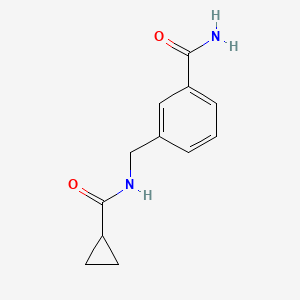

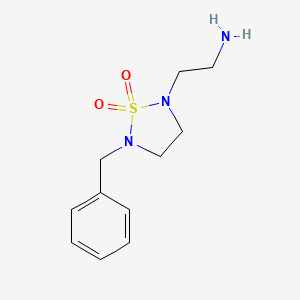
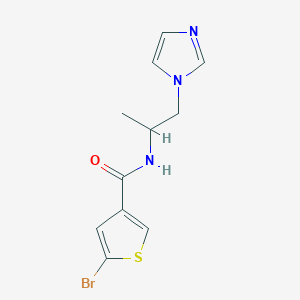
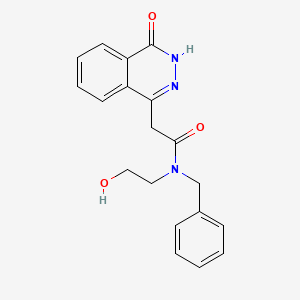
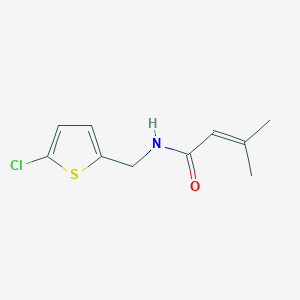
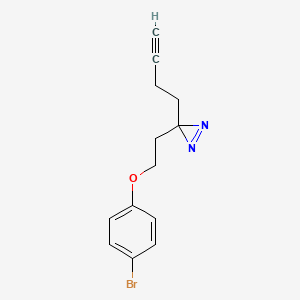
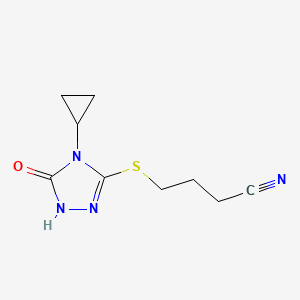
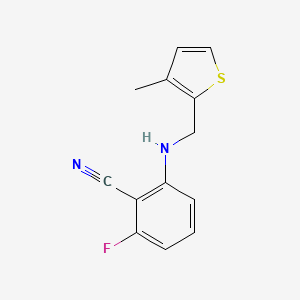
![8H-Isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14911502.png)
